molecular formula C18H24F2N2O3S B6920971 N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide

Cat. No.: B6920971
M. Wt: 386.5 g/mol
InChI Key: ULQVFXCTBPMQGC-UHFFFAOYSA-N
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Description

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide is a complex organic compound that features a cyclobutanecarbonyl group attached to a piperidine ring, which is further connected to an ethanesulfonamide group The presence of the 2,4-difluorophenyl group adds to its unique chemical structure

Properties

IUPAC Name

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O3S/c1-2-26(24,25)21-14-6-10-22(11-7-14)17(23)18(8-3-9-18)15-5-4-13(19)12-16(15)20/h4-5,12,14,21H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQVFXCTBPMQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCN(CC1)C(=O)C2(CCC2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide typically involves multiple steps, starting with the preparation of the cyclobutanecarbonyl intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl derivative. The final step involves the introduction of the ethanesulfonamide group through a sulfonation reaction. Common reagents used in these steps include cyclobutanecarbonyl chloride, piperidine, and ethanesulfonyl chloride. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Industry: It is utilized in the synthesis of advanced materials and chemicals, contributing to the development of new technologies and products.

Mechanism of Action

The mechanism of action of N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[1-(2,4-difluorophenyl)cyclopentanecarbonyl]piperidin-4-yl]acetamide: This compound shares a similar core structure but differs in the presence of a cyclopentanecarbonyl group instead of a cyclobutanecarbonyl group.

    N-[1-[1-(2,4-difluorophenyl)cyclohexanecarbonyl]piperidin-4-yl]methanesulfonamide: Another similar compound with a cyclohexanecarbonyl group and a methanesulfonamide group.

Uniqueness

N-[1-[1-(2,4-difluorophenyl)cyclobutanecarbonyl]piperidin-4-yl]ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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